molecular formula C15H9Cl2N B020187 4,6-Dichloro-2-phenylquinoline CAS No. 100914-76-9

4,6-Dichloro-2-phenylquinoline

Cat. No. B020187
Key on ui cas rn: 100914-76-9
M. Wt: 274.1 g/mol
InChI Key: KUVLLVOLQPRLGV-UHFFFAOYSA-N
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Patent
US04560692

Procedure details

From 25.5 g of 6-chloro-2-phenyl-4-quinolinol and 50 ml of phosphorus oxychloride treated according to the procedure of Example 4(b) there was obtained 24.86 g of 4,6-dichloro-2-phenylquinoline, mp 114°-116°.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:6]=[C:5]2O.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC=1C=C2C(=CC(=NC2=CC1)C1=CC=CC=C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=C(C=C12)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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